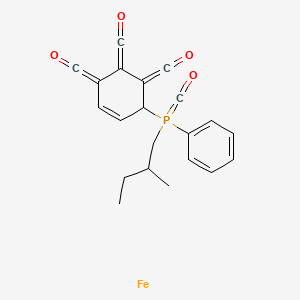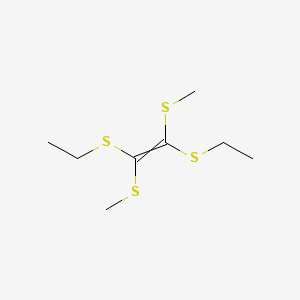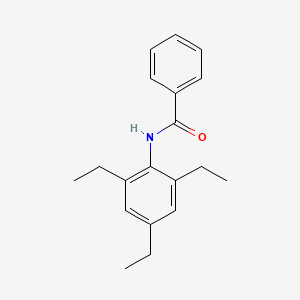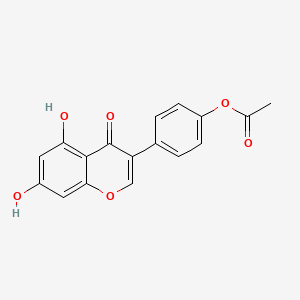![molecular formula C15H20O4 B14350361 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol CAS No. 91999-04-1](/img/structure/B14350361.png)
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[45]decan-7-ol is an organic compound characterized by a spirocyclic structure This compound features a unique arrangement where two rings are connected through a single common atom, forming a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol typically involves the reaction of appropriate diols with cyclic ketones under acidic conditions to form the spirocyclic structure. One common method includes the use of a diol and a cyclic ketone in the presence of an acid catalyst, leading to the formation of the spiro compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets. The hydroxyl and phenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure provides stability and specificity in its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decan-7-ol: Lacks the hydroxymethyl and phenyl groups, resulting in different chemical properties.
2-Hydroxymethyl-1,4-dioxaspiro[4.5]decane: Similar structure but without the phenyl group.
7-Phenyl-1,4-dioxaspiro[4.5]decan-7-ol: Similar structure but without the hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4
Eigenschaften
CAS-Nummer |
91999-04-1 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol |
InChI |
InChI=1S/C15H20O4/c16-9-13-10-18-15(19-13)8-4-7-14(17,11-15)12-5-2-1-3-6-12/h1-3,5-6,13,16-17H,4,7-11H2 |
InChI-Schlüssel |
RWRIZBKEJINTMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2(C1)OCC(O2)CO)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)



![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)




